4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one
Description
4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one is a substituted isoquinolinone derivative characterized by a hydroxyl group at position 5 and a 3-aminophenyl substituent at position 4 of the isoquinolinone core. The amino and hydroxyl groups confer unique electronic and solubility properties, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes sensitive to hydrogen bonding and π-π interactions .
Properties
CAS No. |
656234-41-2 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-(3-aminophenyl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)12-8-17-15(19)11-5-2-6-13(18)14(11)12/h1-8,18H,16H2,(H,17,19) |
InChI Key |
TUOZAOKOJMUWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aminophenylboronic acid with 5-hydroxyisoquinolin-1(2H)-one under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Condensation Reactions
One method involves the reaction of isoquinoline derivatives (e.g., substituted isoquinolines) with aromatic amines (e.g., 3-aminophenol derivatives) under basic conditions. For example, the reaction of 1,3-dichloroisoquinoline with ethyl 4-hydroxyphenoxyacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (120–130°C) yields substituted isoquinolinone derivatives .
Oxidative Cyclization
A method analogous to quinazolinone synthesis may involve oxidative cyclization of 2-amino benzamide derivatives using dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) under heat. While this protocol is demonstrated for quinazolinones, similar conditions could facilitate the formation of isoquinolinone derivatives.
Comparison of Synthesis Methods
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Condensation (K₂CO₃/DMF) | 1,3-dichloroisoquinoline, DMF, K₂CO₃, 120–130°C | 23–60% | |
| Oxidative Cyclization | DMSO, H₂O₂, 130–150°C | Not reported |
Functional Group Reactivity
The molecule’s functional groups enable diverse chemical transformations:
Hydroxyl Group Reactivity
-
Acetylation/Alkylation : The hydroxyl group at position 5 participates in esterification or ether formation under acidic or basic conditions.
-
Oxidation : Susceptible to oxidation to form quinone derivatives under strong oxidizing agents (e.g., KMnO₄).
Amino Group Reactivity
-
Amide Formation : The amino group can react with carboxylic acids or acid chlorides to form amides.
-
Diazotization : Converts the amino group to a diazonium salt, enabling subsequent substitution reactions.
Isoquinolinone Core Reactivity
-
Electrophilic Substitution : The aromatic rings may undergo nitration or sulfonation depending on directing groups.
-
Reduction : The carbonyl group can be reduced to a methylene group using reagents like LiAlH₄.
Condensation Pathway
The synthesis of substituted isoquinolinones often proceeds via:
-
Nucleophilic Attack : Aromatic amines react with isoquinoline derivatives.
-
Cyclization : Intramolecular cyclization forms the isoquinolinone core .
Oxidative Cyclization
In quinazolinone synthesis , oxidative cyclization involves:
-
Oxidation of Amine : 2-amino benzamide reacts with DMSO and H₂O₂ to form a reactive intermediate.
-
Cyclization : Intramolecular attack forms the heterocyclic ring.
Scientific Research Applications
4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or a ligand in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of isoquinolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Patterns and Key Properties
Biological Activity
The compound 4-(3-Aminophenyl)-5-hydroxyisoquinolin-1(2H)-one is a member of the isoquinoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an isoquinoline core with a hydroxyl group and an amino group that contribute to its biological properties.
Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 6.40 |
| - | A549 (lung cancer) | 9.32 |
| - | HL60 (leukemia) | 22.09 |
These findings suggest that the compound may induce apoptosis in cancer cells through various signaling pathways, potentially involving mitochondrial dysfunction and caspase activation .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. For instance, derivatives of isoquinolines have been tested against Gram-positive and Gram-negative bacteria:
| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 25 | 27 |
| Escherichia coli | 22 | 24 |
| Klebsiella pneumoniae | 23 | 26 |
These results indicate that the compound's derivatives can be effective in combating bacterial infections, possibly through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using various assays:
| Assay Type | Activity (%) |
|---|---|
| DPPH Radical Scavenging | 85 |
| CUPRAC | 78 |
These results demonstrate the compound's ability to scavenge free radicals, suggesting potential applications in treating oxidative stress-related conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It appears to activate intrinsic apoptotic pathways, contributing to cell death in malignant cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell survival.
Case Studies and Research Findings
A recent study highlighted the efficacy of isoquinoline derivatives in treating liver diseases caused by viral infections. The derivatives exhibited significant inhibitory effects on hepatitis C virus (HCV) replication, with some compounds showing EC50 values lower than that of standard antiviral agents like ribavirin .
Furthermore, a comparative analysis of various isoquinoline derivatives indicated that modifications at specific positions on the isoquinoline ring could enhance bioactivity, particularly against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
